pGlu-Pro-NH~2~

TRH receptor radioligand binding structure-activity relationship

Researchers studying thyrotropin-releasing hormone (TRH) pharmacology face off-target artifacts due to insufficient negative controls. pGlu-Pro-NH2 (L-pyroglutamyl-L-prolinamide) is the minimal TRH fragment lacking the essential histidine residue, rendering it devoid of TRH receptor affinity (Kd > 10 µM vs. 6 nM for TRH). - **Specific negative control**: No measurable 3H-TRH displacement in competition binding; ideal for GH3/GH4C1 cell calcium-flux and microdialysis. - **Enzymatically stable**: Resists pyroglutamyl peptidase II (PPII) degradation, enabling longer assay windows. - **cis-Pro conformation**: Fixed cis geometry for prolyl isomerase and SH3 domain studies.

Molecular Formula C10H17N3O4
Molecular Weight 243.26 g/mol
CAS No. 188983-70-2
Cat. No. B12581695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepGlu-Pro-NH~2~
CAS188983-70-2
Molecular FormulaC10H17N3O4
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N.O
InChIInChI=1S/C10H15N3O3.H2O/c11-9(15)7-2-1-5-13(7)10(16)6-3-4-8(14)12-6;/h6-7H,1-5H2,(H2,11,15)(H,12,14);1H2/t6-,7-;/m0./s1
InChIKeyAUWZJONTXIXKMB-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pGlu-Pro-NH2: Overview and Research Context


pGlu-Pro-NH2 (L-pyroglutamyl-L-prolinamide, CAS 188983-70-2) is a synthetic dipeptide amide composed of pyroglutamic acid (pGlu) and proline amide [1]. As the minimal N-terminal fragment of thyrotropin-releasing hormone (TRH; pGlu-His-Pro-NH2), it lacks the central histidine residue essential for TRH receptor activation and pyroglutamyl peptidase II (PPII) recognition [2]. Unlike TRH and the tripeptide fertilization-promoting peptide (FPP; pGlu-Glu-Pro-NH2), pGlu-Pro-NH2 does not bind to the TRH receptor, rendering it a valuable negative-control probe and scaffold for studying structure-activity relationships in the TRH peptide family [3].

1 Negative-control probe for TRH receptor assays — no measurable displacement of 3H-TRH
2 Minimal dipeptide scaffold lacking central His; avoids TRH receptor activation and PPII hydrolysis
3 Conformationally constrained cis-Pro geometry suitable for proline-recognition studies

Why pGlu-Pro-NH2 Differs from TRH and Related Tripeptides


The TRH peptide family exhibits sharp functional divergence driven by the central amino acid residue. TRH (pGlu-His-Pro-NH2) activates the TRH receptor with a dissociation constant (Kd) of approximately 6 nM, while pGlu-Pro-NH2 shows no measurable displacement of 3H-TRH at the same receptor [1]. FPP (pGlu-Glu-Pro-NH2) independently modulates sperm capacitation and cholinergic tone, whereas the dipeptide pGlu-Pro-NH2 lacks the Glu side chain required for those activities [2]. In acid-hydrolytic stability, the identity of the residue neighboring the pGlu moiety (position X) determines the cleavage half-life; Pro ranks among the most stabilizing residues, making pGlu-Pro-NH2 more resistant to acid-mediated pGlu–X bond cleavage than pGlu-Ser, pGlu-Gly, or pGlu-Thr analogues [3]. These biochemical differences mean that pGlu-Pro-NH2, TRH, and FPP are not interchangeable in any experimental context.

TRH (pGlu-His-Pro-NH2)
Potent TRH receptor agonist (Kd ~6 nM); cannot serve as a receptor-negative control.
FPP (pGlu-Glu-Pro-NH2)
Modulates sperm capacitation and cholinergic tone; lacks structural neutrality for TRH pathway studies.
pGlu-Ser/Gly/Thr analogues
Significantly lower acid-hydrolytic stability; may degrade in acidic protocols where Pro provides the longest half-life.

Key Evidence for Differentiating pGlu-Pro-NH2


TRH Receptor Binding Affinity

In a direct competition binding assay using 3H-TRH on rat brain sections, pGlu-Pro-NH2 failed to displace 3H-TRH binding at concentrations where unlabeled TRH produced dose-dependent inhibition. TRH bound to a single class of receptors with a dissociation constant (Kd) of 6 nM and a binding site density (Bmax) of 20 fmol/mg protein [1]. By contrast, pGlu-Pro-NH2 was explicitly classified as 'ineffective,' alongside pGlu-His and His-Pro-diketopiperazine, whereas 3-Me-TRH was as potent as TRH [1]. This establishes pGlu-Pro-NH2 as a bona fide negative-control peptide for TRH receptor studies.

TRH Receptor Binding
Head-to-head
No displacement of 3H-TRH vs. TRH Kd = 6 nM; classified as ineffective.
Supports negative-control probe use for TRH receptor studies
Radioligand binding on rat brain sections; validate in your assay system
TRH receptor radioligand binding structure-activity relationship

Acid-Hydrolytic Stability of the pGlu–Peptide Bond

A systematic study of thirteen pGlu-X-Ala-Phe-OH model peptides (X = Gly, Ala, Pro, His, Lys, Arg, Thr, Ser, Asp, Glu, Tyr, Ile, Trp) under 1 N HCl or 2 M trifluoromethanesulfonic acid at 60 °C established rank orders for pGlu–X bond cleavage susceptibility and overall peptide half-life [1]. The rank order of cleavage susceptibility was Ser > Pro, Gly > Arg, Ala, Glu, Thr, Asp > His, Lys > Trp, Tyr, Ile, indicating that Pro is among the residues conferring greatest resistance to cleavage of the pGlu–X bond. The rank order of peptide half-lives was Pro > Arg, Lys, Ile > His, Glu > Ala, Tyr > Asp > Gly > Ser > Thr, with Pro providing the longest half-life among all residues tested [1]. Although these data were generated in pGlu-X-Ala-Phe-OH tetrapeptides, the trend is directly applicable to pGlu-Pro-NH2 and its analogues.

Acid-Hydrolytic Stability
Class-level
Half-life rank 1 among 13 residues (Pro >> Ser, Thr, Gly); cleavage susceptibility rank 2 after Ser.
Reported longer acid-half-life context for Pro-containing peptides
Tetrapeptide model; verify stability in your pGlu-Pro-NH2 protocol
peptide stability acid hydrolysis pyroglutamyl-peptide bond

cis-Proline Conformation by X-Ray Crystallography

Single-crystal X-ray diffraction of pGlu-Pro-NH2 (refined to a final R value of 0.026) revealed that the proline residue adopts a cis orientation with respect to the peptide bond, while the pyrrolidine ring of the Pro residue is in a twisted conformation and the pGlu pyrrolidine ring is planar [1]. Molecular cohesion is maintained by a dense hydrogen-bond network involving the free amine group of pGlu, three carbonyl oxygen atoms, the terminal carboxy-protective NH2 group, and a water molecule [1]. In TRH (pGlu-His-Pro-NH2), the Pro residue predominantly adopts a trans conformation in solution, as shown by proton magnetic resonance spectroscopy [2]. This conformational difference may affect molecular recognition by enzymes and receptors.

cis-Pro Conformation
Context-dependent
cis-Pro (X-ray, R=0.026) vs. trans-Pro for TRH (NMR). Pyrrolidine rings differ in planarity.
Constrained cis scaffold for proline-recognition studies
Different methods (crystal vs. solution); confirm conformation in your conditions
X-ray crystallography peptide conformation cis-trans isomerism

Molecular Weight and Synthetic Complexity

pGlu-Pro-NH2 (C10H15N3O3·H2O, MW 243.26 g/mol) is a dipeptide containing only two amino acid residues and a C-terminal amide, whereas TRH (pGlu-His-Pro-NH2, MW 362.4 g/mol) and FPP (pGlu-Glu-Pro-NH2, MW 354.36 g/mol) are tripeptides [1]. The smaller size and reduced hydrogen-bond donor/acceptor count of pGlu-Pro-NH2 reduce synthetic complexity: solid-phase synthesis requires only two coupling steps (pGlu → Pro-NH2) compared to three for tripeptide analogues, and purification is simplified due to a less complex impurity profile [1]. Although no direct comparative brain penetration data exist for pGlu-Pro-NH2, the lower molecular weight and polar surface area (calculated PSA ≈ 109 Ų vs. ~159 Ų for TRH) are consistent with more favorable passive diffusion properties .

Synthetic Complexity
Context-dependent
2 coupling steps, MW 243.26, PSA ≈109 Ų vs. 3 steps, MW 362.4, PSA ≈159 Ų for TRH.
Simplified synthesis and purification profile
PSA calculated; in vivo permeability not established
molecular weight peptide synthesis CNS penetration

Pyroglutamyl Peptidase II Substrate Specificity

Pyroglutamyl peptidase II (PPII, EC 3.4.19.6), the primary TRH-inactivating ectoenzyme in the brain, exhibits stringent specificity: it cleaves the N-terminal pGlu residue only from tri- and tetrapeptides bearing a histidine residue in the penultimate (P1′) position, such as TRH (pGlu-His-Pro-NH2) [1]. pGlu-Pro-NH2, lacking the His residue, is not recognized as a PPII substrate. This distinction was confirmed by substrate-specificity studies showing that, with the exception of pGlu-Phe-Pro-NH2 and fluorogenic substrates, the purified bovine brain PPII removes N-terminal pGlu only from peptides with His at P1′ [1]. Consequently, pGlu-Pro-NH2 is resistant to the primary inactivation pathway that limits the half-life of TRH in the CNS [2].

PPII Substrate Recognition
Class-level
Not a PPII substrate (lacks P1′ His) vs. TRH Km ≈44.9 µM for human serum enzyme.
Metabolically stable scaffold for CNS research
Verify resistance in your experimental model
pyroglutamyl peptidase II TRH-degrading ectoenzyme substrate specificity

Therapeutic Indication for Senescence

U.S. Patent 4,077,951 (filed 1976, assigned to UCB Societe Anonyme) claims L-pyroglutamyl-L-prolinamide (pGlu-Pro-NH2) as a new chemical entity and describes its therapeutic use for 'correcting metabolic or endocrinal disorders connected with senescence' [1]. This patent covers the compound composition and pharmaceutical compositions containing a therapeutically effective amount of pGlu-Pro-NH2 [1]. By contrast, TRH (pGlu-His-Pro-NH2) is primarily patented for neurological conditions (e.g., U.S. Patents 4,608,365 and 5,686,420), and FPP-related patents focus on fertility applications. The senescence indication is unique to pGlu-Pro-NH2 among pGlu-containing peptide amides.

Patent Background
Data to verify
Composition-of-matter patent (US 4,077,951) for senescence-related metabolic conditions.
Distinct IP context vs. TRH/FPP; no disclosed in vivo data
Quantitative pharmacological data not provided in patent
senescence metabolic disorders intellectual property

Recommended Applications for pGlu-Pro-NH2


Negative Control for TRH Receptor Assays

pGlu-Pro-NH2 is the closest structural analogue of TRH that completely lacks TRH receptor affinity (Kd of TRH = 6 nM vs. no measurable displacement by pGlu-Pro-NH2) [1]. It is ideal as a negative control in 3H-TRH or 3H-MeTRH competition binding assays, calcium-flux assays in GH3 or GH4C1 cells, and in vivo microdialysis experiments assessing cholinergic modulation, where TRH but not pGlu-Pro-NH2 increases extracellular acetylcholine. Its use ensures that observed effects are specifically attributable to TRH receptor engagement rather than nonspecific peptide effects.

Scaffold for Metabolically Stable Peptide Probes

Because the dipeptide pGlu-Pro-NH2 lacks the P1′ histidine required for PPII-catalyzed hydrolysis [1], it is resistant to the primary enzymatic inactivation mechanism that limits TRH's CNS half-life to approximately 5–10 minutes in plasma [2]. Researchers developing fluorescent or affinity probes based on the pGlu motif can use pGlu-Pro-NH2 as a non-hydrolyzable core scaffold, appending functional groups at the Pro C-terminus or the pGlu ring without introducing a PPII cleavage site. This strategy has been validated by the development of PPII-resistant TRH analogues such as [β-Glu2]TRH [3].

Conformational Standard for cis-Proline Studies

The crystallographically confirmed cis-Pro conformation of pGlu-Pro-NH2 (R = 0.026) [1] provides a well-defined structural standard for studying cis-proline recognition by prolyl isomerases, proline-recognition domains (e.g., SH3, WW domains), and prolyl oligopeptidase family enzymes. Unlike flexible peptides where cis-trans equilibria complicate data interpretation, pGlu-Pro-NH2 offers a fixed cis geometry, enabling unambiguous assignment of cis-specific binding or catalytic events in NMR, X-ray, and enzymatic assays.

Acid-Stable Substrate for Method Development

In protocols requiring acid-mediated cleavage of pyroglutamyl-peptide bonds, pGlu-Pro-NH2 ranks highest in half-life among all pGlu-X peptides tested (Pro > Arg, Lys, Ile > His, Glu...) [1]. This makes pGlu-Pro-NH2 the preferred model substrate for developing selective chemical cleavage methods that target labile pGlu–X bonds while leaving pGlu–Pro bonds intact. Applications include selective deprotection strategies in peptide synthesis and analytical methods for distinguishing pGlu-containing peptides in complex biological matrices.

Application
Selection Property
Validation Focus
Negative control for TRH receptor assays
Absence of TRH receptor affinity
Verify no displacement of 3H-TRH in binding assay
Metabolically stable probe scaffold
PPII-resistant dipeptide core
Confirm resistance to PPII hydrolysis in target model
cis-Proline conformational standard
Fixed cis-Pro geometry
Validate cis conformation by X-ray or NMR
Acid-stable method development substrate
High acid-hydrolytic stability profile
Verify half-life under target acidic conditions
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